Thp-peg7

概要

説明

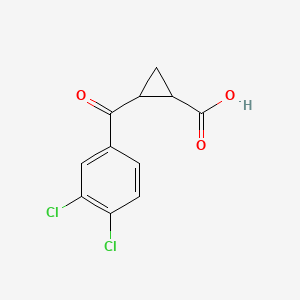

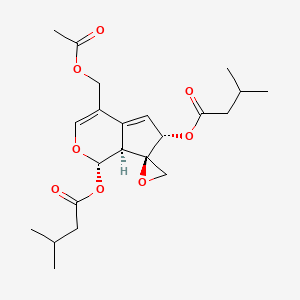

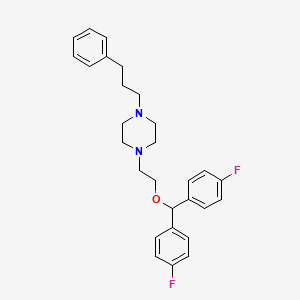

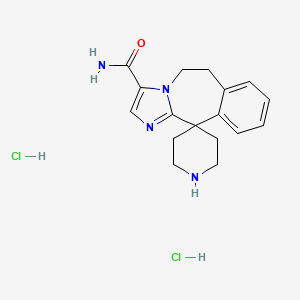

Thp-peg7 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a polyethylene glycol (PEG) linker containing a tetrahydropyranyl (THP) protecting group and a hydroxyl group. The THP group is acid-labile and is commonly used for the protection of alcohol groups. The terminal hydroxyl group can be further reacted to derivatize the compound. The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .

科学的研究の応用

Thp-peg7 has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and as a protecting group for alcohols.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the bioavailability and reduce the immunogenicity of therapeutic agents.

Industry: Applied in the formulation of cosmetics and personal care products to enhance their properties

作用機序

Target of Action

THP-PEG7 is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the specific target protein that the PROTAC is designed to degrade .

Mode of Action

The mode of action of this compound involves the exploitation of the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The PROTAC molecule forms a ternary complex with the E3 ubiquitin ligase and the target protein, leading to the ubiquitination of the target protein . The ubiquitinated target protein is then recognized by the proteasome, which degrades the protein .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation allows for the selective degradation of specific target proteins .

Pharmacokinetics

The pegylation of the protac molecule, which involves the attachment of polyethylene glycol (peg) chains, is known to enhance the solubility and stability of the molecule

Result of Action

The result of the action of this compound is the selective degradation of the target protein . This can have various effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms.

Action Environment

The action of this compound, like all PROTACs, takes place intracellularly . Environmental factors such as pH and temperature could potentially influence the stability and efficacy of the PROTAC. Additionally, the presence of the specific E3 ubiquitin ligase and target protein is necessary for the PROTAC to function . Therefore, the cellular context (e.g., cell type, disease state) could also influence the action of this compound.

生化学分析

Biochemical Properties

Thp-peg7 interacts with various biomolecules in biochemical reactions. Polyethylene glycol (PEG), a component of this compound, has demonstrated its ability to bind DNA, dyes, and proteins, in solution and in solid phase via amine and thiol groups . This covalent linkage of PEG to drug molecules improves water-solubility, bioavailability, pharmacokinetics, immunogenic properties, and biological activities .

Cellular Effects

The effects of this compound on cells are not fully understood due to the limited available research. Peg, a component of this compound, has been shown to have effects on cells. For instance, PEG-modification improves the original properties of conjugates and thus being exploited in different fields .

Molecular Mechanism

This compound functions as a PEG-based PROTAC linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Metabolic Pathways

Peg, a component of this compound, has been shown to interact with various enzymes and cofactors .

Transport and Distribution

Using the cellular thermal shift assay, it has been possible to monitor processes of drug transport and activation, off-target effects, and drug resistance in cancer cell lines, as well as drug distribution in tissues .

準備方法

Synthetic Routes and Reaction Conditions

Thp-peg7 is synthesized through a series of chemical reactions involving the protection of alcohol groups with the THP group and the attachment of the PEG linker. The synthesis typically involves the following steps:

Protection of Alcohol Groups: The alcohol groups are protected using dihydropyran in the presence of an acid catalyst to form the THP ether.

Attachment of PEG Linker: The protected alcohol is then reacted with a PEG derivative to attach the PEG linker.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

化学反応の分析

Types of Reactions

Thp-peg7 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The THP protecting group can be removed under acidic conditions to regenerate the free alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used to remove the THP group.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Free alcohol.

Substitution: Ethers or esters.

類似化合物との比較

Thp-peg7 is unique due to its combination of a THP protecting group and a PEG linker. Similar compounds include:

Methoxy PEG (mPEG): Contains a methoxy group instead of a THP group.

N-hydroxysuccinimide PEG (NHS-PEG): Contains an NHS ester group for conjugation to amines.

Carboxy PEG (COOH-PEG): Contains a carboxyl group for conjugation to amines or alcohols

This compound stands out due to its acid-labile THP group, which provides a unique mechanism for the protection and deprotection of alcohol groups, making it highly versatile for various applications.

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O8/c18-4-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16-25-17-3-1-2-5-24-17/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJWCLPYMPRGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

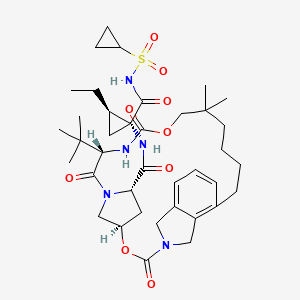

![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] 2-[[(2S)-2-(1-acetyloxyethoxycarbonylamino)-3-phosphonooxypropanoyl]-methylamino]acetate](/img/structure/B1682807.png)